5-Methoxymethyl-2-furanmethanol

Description

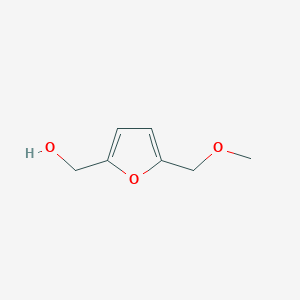

Structure

3D Structure

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

[5-(methoxymethyl)furan-2-yl]methanol |

InChI |

InChI=1S/C7H10O3/c1-9-5-7-3-2-6(4-8)10-7/h2-3,8H,4-5H2,1H3 |

InChI Key |

JOFDQONITRMYMX-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(O1)CO |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Methoxymethyl 2 Furanmethanol

Reactions Involving the Furan (B31954) Ring System

The furan ring in 5-Methoxymethyl-2-furanmethanol is an electron-rich aromatic system, making it susceptible to electrophilic attack and cycloaddition reactions. Its stability and reactivity are influenced by the electron-donating nature of the hydroxymethyl and methoxymethyl substituents.

Ring-Opening Mechanisms and Products under Various Conditions

The furan ring of this compound is susceptible to cleavage under acidic conditions, a reaction characteristic of many furan derivatives. This process typically proceeds through protonation of the furan ring, followed by nucleophilic attack by a solvent molecule, such as water. This leads to the formation of unstable intermediates that can rearrange to form more stable, open-chain products.

In a reaction analogous to the acid-catalyzed conversion of furfuryl alcohol to levulinic acid, this compound is expected to undergo a similar transformation. rsc.org The proposed mechanism involves the protonation of the furan ring, followed by the addition of water and subsequent rearrangement. The presence of the methoxymethyl group is anticipated to influence the reaction kinetics and potentially the product distribution.

Table 1: Expected Products from Acid-Catalyzed Ring-Opening of this compound

| Reactant | Reagents and Conditions | Expected Major Product |

| This compound | Dilute aqueous acid (e.g., H₂SO₄), heat | A levulinic acid derivative |

Catalytic Hydrogenation Studies and Tetrahydrofuran (B95107) Derivative Formation

The furan ring of this compound can be fully saturated via catalytic hydrogenation to yield the corresponding tetrahydrofuran derivative, 5-methoxymethyl-tetrahydrofurfuryl alcohol. This reaction is typically carried out using heterogeneous catalysts under a hydrogen atmosphere. The choice of catalyst and reaction conditions plays a crucial role in achieving high selectivity towards the desired tetrahydrofuran product, while minimizing side reactions such as hydrogenolysis of the C-O bonds.

Studies on the hydrogenation of the closely related 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(hydroxymethyl)tetrahydrofuran provide insight into the conditions that would be effective for this compound. researchgate.net Catalysts based on noble metals like ruthenium, rhodium, and palladium, as well as non-noble metals like nickel and copper, have been shown to be effective for furan ring saturation. researchgate.netnih.gov

Table 2: Catalytic Systems for the Hydrogenation of Furan Derivatives to Tetrahydrofuran Derivatives

| Furan Derivative | Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (bar) | Major Product | Reference |

| 5-Hydroxymethylfurfural | Ru/C | Ethanol | Ambient | - | 2,5-Bis(hydroxymethyl)tetrahydrofuran | researchgate.net |

| Furfuryl Alcohol | Ni/γ-Al₂O₃ | - | - | - | Tetrahydrofurfuryl alcohol | researchgate.net |

| 5-Hydroxymethylfurfural | Ni on mesoporous carbon | Water | 200 | 30 | 2,5-Dimethyltetrahydrofuran | nih.gov |

Based on these analogous reactions, the hydrogenation of this compound would be expected to proceed efficiently under similar conditions to yield 5-methoxymethyl-tetrahydrofurfuryl alcohol.

Diels-Alder and Other Cycloaddition Reactions of the Furan Moiety

Table 3: General Conditions for Diels-Alder Reactions of Furan Derivatives

| Furan Derivative | Dienophile | Conditions | Product Type |

| Furan | Maleimide (B117702) | 25 °C | Endo isomer favored |

| Furan | Maleimide | 90 °C | Exo isomer favored |

| Furfural (B47365) Derivatives | Maleimides | Aqueous medium | Geminal diol adducts |

Transformations of the Methoxymethyl Side Chain

The methoxymethyl group at the 5-position of the furan ring introduces an ether linkage, which can be a site for chemical transformation.

Investigation of Ether Cleavage and Exchange Reactions

The ether linkage in the methoxymethyl side chain can be cleaved under strongly acidic conditions, typically using hydrogen halides like HBr or HI, or with Lewis acids such as boron tribromide. masterorganicchemistry.com The cleavage of the C-O bond can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. masterorganicchemistry.com For a primary ether like the methoxymethyl group, an Sₙ2 mechanism is generally favored. The reaction would likely yield 5-hydroxymethyl-2-furanmethanol and a methyl halide.

Lewis acids are also effective reagents for ether cleavage. sciencemadness.orgnih.gov For instance, aluminum chloride can be used to selectively cleave methoxy (B1213986) groups, particularly when there is a neighboring group that can coordinate to the Lewis acid. nih.gov

Oxidation of the Hydroxyl Group to Aldehyde or Carboxylic Acid Functionalities

The primary alcohol at the 2-position of this compound can be oxidized to the corresponding aldehyde (5-methoxymethyl-2-furancarbaldehyde) or carboxylic acid (5-methoxymethyl-2-furancarboxylic acid). The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

The selective oxidation of the closely related 5-hydroxymethylfurfural (HMF) has been extensively studied and provides valuable insights. mdpi.comnih.govresearchgate.netnih.gov Various catalytic systems, including those based on copper, have been shown to be effective for the selective oxidation of the alcohol group. For example, a copper/cerium oxide catalyst has been used for the aerobic oxidation of HMF to 5-formyl-2-furancarboxylic acid in water. nih.gov Biocatalytic methods have also been developed for the selective oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid. mdpi.com

Table 4: Catalytic Systems for the Oxidation of Furan Derivatives

| Furan Derivative | Oxidizing Agent/Catalyst | Product | Reference |

| 5-Hydroxymethylfurfural | Deinococcus wulumuqiensis R12 (whole-cell biocatalyst) | 5-Hydroxymethyl-2-furancarboxylic acid | mdpi.com |

| 5-Hydroxymethylfurfural | Copper/cerium oxides, O₂ | 5-Formyl-2-furancarboxylic acid | nih.gov |

| Furfural/5-Hydroxymethylfurfural | Ru-PNP pincer complexes, alkaline water | Furoic acid/Furan-2,5-dicarboxylic acid | nih.gov |

These examples suggest that the hydroxyl group of this compound can be selectively oxidized under controlled conditions to yield either the aldehyde or the carboxylic acid, while leaving the methoxymethyl group and the furan ring intact.

Esterification and Etherification Reactions of the Alcohol Group

The hydroxyl group in this compound, also known as 5-methylfurfuryl alcohol, is a focal point for various chemical transformations, notably esterification and etherification reactions. These reactions are crucial for the synthesis of a diverse range of furan derivatives with applications in materials science, pharmaceuticals, and as biofuels.

Esterification: The conversion of the primary alcohol functionality in this compound to an ester is a standard chemical transformation. This can be achieved through various methods, including reaction with carboxylic acids, acid anhydrides, or acyl chlorides, often in the presence of an acid catalyst or a coupling agent. While specific studies focusing solely on the esterification of this compound are not extensively detailed in publicly available literature, the general principles of alcohol esterification are applicable. For instance, the reaction with acetic anhydride (B1165640) would yield (5-(methoxymethyl)furan-2-yl)methyl acetate. The presence of the furan ring and the ether linkage may influence the reaction conditions required to achieve high yields and selectivity, necessitating careful optimization to avoid side reactions such as ring opening or polymerization, which can be promoted by strong acidic conditions.

Etherification: The formation of ethers from this compound is another significant transformation. This can be accomplished through methods like the Williamson ether synthesis, where the alcohol is first converted to an alkoxide and then reacted with an alkyl halide. The presence of 5-methylfurfuryl ethyl ether in barrel-aged wines suggests that such etherification reactions can occur under relatively mild, albeit slow, conditions. organic-chemistry.orgwikipedia.org

More industrially relevant approaches involve catalytic etherification. For instance, the reductive etherification of 5-hydroxymethylfurfural (HMF) to produce 2,5-bis(alkoxymethyl)furans proceeds through intermediates that include this compound. researchgate.net In these processes, the alcohol group of this compound can react with an alcohol solvent (like methanol (B129727) or ethanol) in the presence of a suitable catalyst to form the corresponding ether.

A study on the transformation of HMF using a Zr/Si catalyst demonstrated that the process involves both hydrogenation of the formyl group to an alcohol and subsequent etherification. rsc.org The reaction pathway for HMF involves the formation of a diol, 2,5-bis(hydroxymethyl)furan (BHMF), which can then undergo etherification. A proposed mechanism suggests that the alcohol is prone to etherification, which is favored by Brønsted acidity. rsc.org While this study starts from HMF, the principles of the etherification of the resulting alcohol groups are directly relevant to this compound.

| Reactant | Reagent/Catalyst | Product | Reaction Type | Reference |

| This compound | Carboxylic Acid/Acid Catalyst | (5-(methoxymethyl)furan-2-yl)methyl ester | Esterification | General Knowledge |

| This compound | Alkyl Halide/Base (Williamson Synthesis) | 2-(alkoxymethyl)-5-(methoxymethyl)furan | Etherification | General Knowledge |

| 5-Hydroxymethylfurfural (HMF) | Cobalt Catalyst, H₂, Methanol | 2,5-bis(methoxymethyl)furan (B3048952) (BMMF) | Reductive Etherification | rsc.org |

| Furfuryl Alcohol | Trimethyl Orthoformate (TMOF), Methanol | Methyl Furfuryl Ether | Etherification | acs.org |

Comprehensive Derivatization Chemistry of this compound

The chemical structure of this compound, featuring a reactive hydroxyl group and a versatile furan ring, makes it a valuable building block for the synthesis of a wide array of novel furan-based compounds. Its derivatization is a key area of research for developing new materials, bioactive molecules, and sustainable chemicals.

Synthesis of Novel Furan-Based Compounds for Research

The functional groups of this compound allow for its incorporation into more complex molecular architectures. Research in this area, although not always starting directly from this specific molecule, points towards its potential as a precursor.

For example, the synthesis of novel 2,5-dihydrofuran (B41785) derivatives with potential anticancer activity has been reported. rsc.org While the specific starting materials in this study were different, the strategic functionalization of the furan core is a relevant concept. The alcohol group of this compound could be modified to introduce functionalities that facilitate such cycloaddition reactions.

Furthermore, the synthesis of various furan-containing bioactive compounds often involves the manipulation of functional groups on the furan ring. For instance, the synthesis of derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate has been explored for their biological activities. researchgate.net this compound could serve as a starting point for creating analogous structures where the ester group is replaced by other functionalities.

The synthesis of 2-methyl-3-furyl sulfide (B99878) derivatives as potential food preservatives highlights another avenue for derivatization, where the core furan structure is modified to impart specific properties. wikipedia.org The hydroxyl group of this compound could be used as a handle to attach sulfur-containing moieties.

| Starting Material | Reaction Type | Product Class | Potential Application | Reference |

| This compound | Esterification, Amidation | Furan-based esters and amides | Bioactive compounds, materials | researchgate.net (by analogy) |

| This compound | Etherification with functionalized halides | Functionalized furan ethers | Research chemicals, building blocks | General Knowledge |

| This compound | Oxidation of alcohol | 5-(Methoxymethyl)furan-2-carbaldehyde | Intermediate for further synthesis | nih.gov (product) |

Mechanistic Investigations of Selective Chemical Transformations

Understanding the reaction mechanisms involved in the transformation of this compound is critical for controlling product selectivity and optimizing reaction conditions. The interplay between the hydroxyl group, the ether linkage, and the furan ring dictates the reactivity of the molecule.

The mechanism of etherification of furan-based alcohols is a key area of study. In acid-catalyzed etherification, the reaction likely proceeds through the formation of a furfuryl cation intermediate. This cation is stabilized by the aromatic furan ring but is also susceptible to side reactions, including polymerization (humin formation). acs.org The presence of the methoxymethyl group at the 5-position can influence the stability of this cation and, consequently, the reaction pathway.

A proposed mechanism for the transformation of HMF over a Zr/Si catalyst involves the initial chemoselective hydrogenation of the carbonyl group to an alcohol, followed by etherification. rsc.org The Lewis acid sites on the catalyst are thought to be responsible for the initial adsorption and hydrogenation, while Brønsted acid sites promote the subsequent etherification of the alcohol group. This dual-catalyst functionality is crucial for the selective conversion to ether products. The study of furfural conversion on a NiCuCu(111) surface also highlights the complexity of reactions on metal surfaces, involving hydrogenation and ring-opening pathways. acs.org

The selective transformation of the hydroxyl group without affecting the ether linkage or the furan ring is a significant challenge. The choice of catalyst and reaction conditions is paramount. For instance, in the reductive etherification of HMF, a cobalt catalyst was shown to be effective for the selective formation of 2,5-bis(methoxymethyl)furan (BMMF) under mild conditions. rsc.org A proposed mechanism involves the coexistence of Co⁰ and Co²⁺/³⁺ species on the catalyst surface, which facilitates the selective etherification. rsc.org

| Reaction | Key Mechanistic Feature | Catalyst/Conditions | Significance | Reference |

| Etherification | Formation of furfuryl cation intermediate | Acid catalysis | Explains both ether formation and humin byproducts | acs.org |

| Reductive Etherification of HMF | Synergistic action of Lewis and Brønsted acid sites | Zr/Si catalyst | Controls selectivity towards alcohol and ether products | rsc.org |

| Reductive Etherification of HMF | Coexistence of different metal oxidation states | Cobalt catalyst | Promotes selective etherification under mild conditions | rsc.org |

| Furfural Conversion | Surface-catalyzed hydrogenation and decarbonylation | Bimetallic catalysts (e.g., Ni-Cu) | Provides insight into controlling product distribution | acs.org |

Advanced Analytical Methodologies for Characterization and Quantification of 5 Methoxymethyl 2 Furanmethanol

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are paramount for separating 5-Methoxymethyl-2-furanmethanol from complex mixtures and enabling its accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for both the qualitative and quantitative analysis of this compound. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In GC, the compound is vaporized and separated from other volatile components in a sample as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for identification.

For qualitative analysis, the mass spectrum of an unknown peak is compared to a library of known spectra, such as the NIST Mass Spectral Library, to confirm the presence of this compound. nist.gov The quantitative determination is typically achieved by creating a calibration curve using standards of known concentrations.

Recent studies have demonstrated the effectiveness of GC-MS for analyzing furan (B31954) derivatives in various matrices. For instance, a method using a HP-5MS column was developed for the simultaneous analysis of furan and its derivatives, successfully separating isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.com Another study utilized GC-MS/MS for the metabolic profiling of phytochemicals, identifying 2-Furanmethanol as a flavoring agent. researchgate.net Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS/MS has also been employed to study the formation of furan and its derivatives in food products, highlighting the versatility of this technique. nih.gov

Table 1: GC-MS Parameters for Furan Derivative Analysis

| Parameter | Value/Condition | Reference |

| Column | HP-5MS | mdpi.com |

| Column | HQ-PLOT Q (15 m × 0.32 mm, 0.25 µm) | mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) | mdpi.com |

| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) Arrow | nih.gov |

This table is interactive. Click on the headers to sort the data.

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors (e.g., DAD, ESI-MS/MS)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound, particularly for less volatile or thermally labile compounds. HPLC separates components in a liquid mobile phase as they pass through a packed column. The choice of detector is critical for achieving the desired sensitivity and selectivity.

Diode-Array Detectors (DAD) provide UV-Vis spectra of the eluting peaks, which can aid in peak identification and purity assessment. nih.gov A study on the determination of furan derivatives in coffee utilized an Agilent 1100 series HPLC system with a DAD and a Zorbax Eclipse XBD-C8 column. nih.gov

For more complex analyses, coupling HPLC with a mass spectrometer, such as an Electrospray Ionization-Tandem Mass Spectrometer (ESI-MS/MS), offers enhanced specificity and lower detection limits. nih.gov This hyphenated technique, LC-MS, is particularly useful for analyzing complex mixtures found in natural products and pharmaceutical formulations. nih.govresearchgate.net Methods for the analysis of furan derivatives in alcoholic beverages have been developed using a C-18 column with an acetonitrile-water mobile phase and UV detection. researchgate.net

Table 2: HPLC Conditions for Furan Derivative Analysis

| Parameter | Condition | Reference |

| Column | Zorbax Eclipse XBD-C8 (4.6 × 150 mm, 5 µm) | nih.gov |

| Column | C-18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water | researchgate.net |

| Detector | Diode Array Detector (DAD) | nih.gov |

| Detector | UV at 280 nm | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and monitoring its formation in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound, identify any isomers present, and assess the purity of a sample.

For instance, the ¹H NMR spectrum of 5-methoxymethyl-furfuryl alcohol shows distinct signals for the protons on the furan ring, the methylene (B1212753) group, and the methoxy (B1213986) group. rsc.org Similarly, the ¹³C NMR spectrum provides information about the different carbon environments within the molecule. rsc.org ChemicalBook provides reference spectra for (5-METHYL-2-FURYL)METHANOL, which is a related compound. chemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) group, the C-O-C ether linkage, and the furan ring. This technique is particularly useful for monitoring the progress of a reaction, such as the reduction of 5-methoxymethylfurfural to this compound, by observing the disappearance of the aldehyde carbonyl peak and the appearance of the hydroxyl peak.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. libretexts.org Compounds with chromophores, such as the furan ring in this compound, will absorb UV light at specific wavelengths. UV-Vis spectroscopy can be used to monitor reaction kinetics by tracking the change in absorbance at a particular wavelength over time. spectroscopyonline.com This technique is valuable for determining reaction rates and understanding reaction mechanisms. spectroscopyonline.com

Hyphenated Techniques for Complex Matrix Analysis

The analysis of this compound in complex matrices, such as food, beverages, and biological samples, often requires the use of hyphenated techniques. nih.gov These methods combine the separation power of chromatography with the specificity of spectroscopic detection.

As previously mentioned, GC-MS and LC-MS are prime examples of hyphenated techniques that are widely used for the analysis of furan derivatives. nih.gov The coupling of a separation technique with an on-line spectroscopic detector significantly enhances the ability to identify and quantify target compounds in the presence of interfering substances. nih.govresearchgate.net The development of these techniques has greatly expanded the applications of analytical chemistry in areas like natural product analysis, quality control of herbal products, and metabolomics. nih.gov

Solid-Phase Microextraction (SPME) Coupled with GC-MS

Solid-Phase Microextraction (SPME) is a solvent-free, simple, and efficient sample preparation technique that integrates extraction and preconcentration of analytes from a sample matrix onto a coated fiber. mdpi.com When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the analysis of volatile and semi-volatile organic compounds like this compound. The headspace variant of SPME (HS-SPME) is particularly well-suited for analyzing furanic compounds in complex matrices like food, as it minimizes interference from non-volatile components. nih.govresearchgate.net

The selection of the SPME fiber coating is a critical parameter that significantly influences the extraction efficiency. For furan analysis, bipolar or polar fibers are generally preferred. mdpi.com A Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) fiber has been demonstrated to be highly effective for extracting furan and its derivatives. mdpi.comnih.gov For instance, a 75µm CAR/PDMS coating was found to be the most suitable for furan extraction from heat-treated, carbohydrate-rich foods. nih.gov The larger surface area provided by porous particles in mixed coatings like CAR/PDMS is particularly advantageous for adsorbing trace-level analytes. mdpi.com

Optimization of extraction parameters is essential for achieving high sensitivity and reproducibility. Key parameters include extraction time and temperature, sample volume, and the addition of salt (salting out effect). Research on furanic compounds has shown that optimal extraction conditions can be achieved with an extraction time of 30 minutes at 42°C with the addition of 5% NaCl. mdpi.com For the analysis of furan derivatives in fruits, juices, and canned fish, optimal conditions involved equilibrating the sample at 35°C for 15 minutes, followed by a 15-minute extraction with a CAR/PDMS SPME Arrow. mdpi.com The use of an isotopically labeled internal standard, such as furan-d4, is often employed for accurate quantification to compensate for matrix effects and variations in extraction efficiency. nih.gov

Following extraction, the analytes are thermally desorbed from the SPME fiber in the GC inlet and separated on a capillary column before detection by the mass spectrometer. The GC-MS system allows for both the identification of the compound based on its mass spectrum and its quantification. The use of selected ion monitoring (SIM) mode can further enhance the sensitivity and selectivity of the analysis for target compounds like this compound. nih.gov

Table 1: SPME-GC-MS Parameters for Furanic Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| SPME Fiber | 75µm Carboxen/Polydimethylsiloxane (CAR/PDMS) | nih.gov |

| 85 µm CAR/PDMS | mdpi.com | |

| CAR/PDMS SPME Arrow | mdpi.com | |

| Extraction Mode | Headspace (HS-SPME) | nih.govresearchgate.net |

| Extraction Temperature | 30°C - 42°C | mdpi.com |

| Extraction Time | 15 - 30 minutes | mdpi.commdpi.com |

| Ionic Strength Adj. | Addition of NaCl (e.g., 5% or saturated solution) | mdpi.commdpi.com |

| Desorption | Thermal desorption in GC inlet | nih.gov |

| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.govresearchgate.net |

Advanced Sampling and Pre-treatment Methods in Research Contexts

Beyond conventional SPME, other advanced sampling and pre-treatment methodologies are being explored in research to enhance the extraction and analysis of furan derivatives from complex samples.

Stir Bar Sorptive Extraction (SBSE) is one such technique that offers a higher extraction phase volume compared to SPME, leading to increased extraction capacity and sensitivity. nih.govresearchgate.net In SBSE, a magnetic stir bar coated with a sorbent, typically polydimethylsiloxane (PDMS), is used to stir the sample, allowing for efficient extraction of analytes. nih.govacs.org After extraction, the stir bar is removed and the analytes are thermally desorbed for GC-MS analysis. nih.gov This method has been successfully applied to the analysis of furan in coffee and baby food, yielding detection limits as low as 2 ng/g with a one-hour extraction at ambient temperature, which helps prevent the formation of thermal artifacts. nih.gov The larger volume of the PDMS phase in SBSE results in significantly better extraction efficiency than standard SPME. acs.org

Derivatization is another key pre-treatment strategy employed to improve the analytical characteristics of certain compounds for GC analysis. This chemical modification process can enhance the volatility, thermal stability, and detectability of an analyte. youtube.comyoutube.com For polar compounds containing active hydrogen atoms, such as the hydroxyl group in this compound, derivatization is particularly beneficial. youtube.com Silylation, which involves replacing the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group, is a widely used derivatization technique that reduces polarity and improves chromatographic peak shape. youtube.comyoutube.com Another method, acylation, can also be employed. For polar solutes, in-situ derivatization during SBSE can be performed to enhance recovery into the PDMS phase. nih.gov For example, derivatization with acetic acid anhydride (B1165640) has been used in SBSE workflows. nih.gov While not specific to this compound, the derivatization of methanol (B129727) with 3,4-dihydro-2H-pyran to form 2-methoxytetrahydropyran, followed by SPME-GC-MS analysis, demonstrates a successful strategy for improving the analysis of small, polar molecules. mdpi.com

Liquid-liquid extraction (LLE) followed by a clean-up step is a more traditional, yet effective, pre-treatment method. For instance, furanic compounds in transformer oil are extracted using acetonitrile, which is then diluted with water before analysis. waters.comeatechnology.com While effective, these methods can be more time-consuming and require larger volumes of organic solvents compared to sorptive extraction techniques. waters.com

These advanced methods, often used in combination, provide researchers with powerful tools to isolate and quantify trace levels of this compound, contributing to a deeper understanding of its presence in various systems.

Table 2: Comparison of Advanced Sampling and Pre-treatment Methods

| Method | Principle | Advantages | Typical Application | Source |

|---|---|---|---|---|

| Stir Bar Sorptive Extraction (SBSE) | A stir bar coated with a sorbent (e.g., PDMS) extracts analytes from a liquid sample. Analytes are then thermally desorbed for GC-MS. | Higher extraction phase volume and capacity than SPME, increased sensitivity. | Determination of trace organic compounds (e.g., furan) in aqueous samples like coffee and baby food. | nih.govresearchgate.netacs.org |

| Derivatization (e.g., Silylation, Acylation) | Chemical modification of the analyte to improve its volatility, thermal stability, and detectability for GC analysis. | Enhances chromatographic performance, reduces peak tailing, improves sensitivity for polar compounds. | Analysis of compounds with active hydrogens (e.g., alcohols, phenols, acids). | nih.govyoutube.comyoutube.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., oil and acetonitrile). | Established and effective for separating compounds based on their relative solubility. | Extraction of furanic compounds from oil matrices. | waters.comeatechnology.com |

Theoretical and Computational Research on 5 Methoxymethyl 2 Furanmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methoxymethyl-2-furanmethanol at the atomic level. These methods provide insights into its electronic structure, stability, and reactivity, which are crucial for designing efficient synthesis and conversion processes.

Application of Density Functional Theory (DFT) for Molecular Properties and Reaction Pathways

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying furan (B31954) derivatives due to its balance of accuracy and computational cost. While specific DFT studies on this compound are not extensively documented in public literature, the methodologies applied to its precursors and analogs, such as furfural (B47365) and furfuryl alcohol, are directly transferable.

DFT calculations are employed to elucidate reaction mechanisms for the synthesis of furan-based compounds. For instance, in the conversion of furfuryl alcohol to 2-methylfuran (B129897) on a RuO2(110) surface, DFT has been used to identify the rate-limiting step as the scission of the C-O bond of the side chain. researchgate.netosti.gov Such studies also investigate the activation of the furan ring, which can be influenced by the presence of Lewis acids. researchgate.netosti.gov In the context of producing this compound, DFT would be instrumental in modeling the hydrogenation of its precursor, 5-methoxymethylfurfural (MMF), on various catalyst surfaces. These calculations can predict adsorption energies of the reactant, intermediates, and product, as well as the energy barriers for each reaction step, thereby revealing the most favorable reaction pathway.

Furthermore, DFT studies on furfural conversion on different metal surfaces, such as Pd(111) and Ru/Co3O4, have provided insights into the selective hydrodeoxygenation to produce valuable chemicals. rsc.orgenergyfrontier.us These studies highlight the importance of the catalyst's electronic properties and surface structure in directing the reaction towards desired products. Similar DFT investigations for this compound would be crucial in identifying optimal catalysts for its selective production.

High-Accuracy Ab Initio Methods for Thermochemical Data

High-accuracy ab initio methods, while computationally more demanding than DFT, are essential for obtaining precise thermochemical data such as enthalpies of formation and Gibbs free energies. This data is critical for predicting reaction equilibria and the thermal stability of compounds.

A computational framework for ab initio thermochemistry of large, flexible molecules has been developed, which involves a multi-step process. nih.gov This process typically includes:

A conformational search using force fields to identify low-energy conformers.

Geometry optimization and frequency calculations of the conformers using DFT.

Single-point energy calculations using high-level ab initio methods.

Calculation of thermochemical properties using Boltzmann statistics over the ensemble of conformers. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions in different environments. For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape and its interactions with solvents and catalyst surfaces.

Although specific MD studies on this compound are not yet widely published, research on related molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) in aqueous solutions demonstrates the utility of this approach. rsc.org These simulations have been used to compute various equilibrium and dynamic properties, including enthalpies of vaporization, free energies of solvation, and diffusion coefficients. rsc.org

For this compound, MD simulations could be used to:

Analyze its conformational preferences in different solvents, which can influence its reactivity.

Study its interactions with catalyst surfaces to understand the initial steps of adsorption.

Investigate its aggregation behavior in solution, which can affect reaction kinetics.

The structural properties from MD simulations are often analyzed using radial and spatial distribution functions to understand the hydrogen bonding network and solvation structure. rsc.org Such studies on HMF have shown that the formation of hydrogen bonds among HMF molecules can be preferred over hydrogen bonding with water, a factor that could also be significant for this compound. rsc.org

Kinetic and Mechanistic Modeling of Synthesis and Transformation Processes

Kinetic and mechanistic modeling is essential for understanding and optimizing the reaction conditions for the synthesis and transformation of this compound. The primary route to this compound is the selective hydrogenation of 5-methoxymethylfurfural (MMF).

Studies on the hydrogenation of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), a structurally similar reaction, have employed both power-law kinetics and Langmuir-Hinshelwood-Hougen-Watson (LHHW) type models. researchgate.net In one study, a model presuming a slow, dual-site surface reaction between competitively adsorbed HMF and atomic hydrogen provided the best fit for the kinetic data over a Ru/C catalyst. researchgate.net The activation energy for the surface reaction was determined from the Arrhenius equation. researchgate.net

Similarly, kinetic studies on the hydrogenation of furfural to 2-methylfuran have utilized LHHW models to describe the reaction mechanism. bham.ac.uk These models can account for the adsorption of reactants and the surface reaction as the rate-determining step. bham.ac.uk

For the synthesis of this compound, a similar kinetic modeling approach would be invaluable. Experimental data obtained from varying reaction parameters such as temperature, pressure, and reactant concentrations would be used to develop a robust kinetic model. This model would not only provide a deeper understanding of the reaction mechanism but also enable the optimization of reaction conditions to maximize the yield and selectivity of this compound.

Computational Design of Novel Catalysts for this compound Production

The computational design of catalysts is a rapidly advancing field that aims to replace trial-and-error experimentation with rational design based on theoretical principles. For the production of this compound, this involves designing catalysts that can selectively hydrogenate the aldehyde group of MMF without affecting the furan ring or the methoxymethyl group.

DFT calculations are a cornerstone of computational catalyst design. As seen in studies of related furan compounds, DFT can be used to screen different catalyst materials and identify promising candidates. researchgate.netosti.govrsc.org For example, research on the selective hydrogenation of HMF to BHMF has shown that modifying Ni catalysts with Ga can alleviate the strong adsorption of HMF, which can block active sites, thereby improving catalyst performance. rsc.org

The design of catalysts for this compound production would likely focus on:

Active Site Engineering: Using DFT to understand how the composition and structure of the catalyst's active sites influence the adsorption and activation of the aldehyde group of MMF.

Support Effects: Investigating the role of the catalyst support in stabilizing the active metal nanoparticles and potentially participating in the reaction mechanism. For instance, the use of zeolite supports has been explored for the production of MMF. csic.es

Bifunctional Catalysis: Designing catalysts with both metal and acid/base functionalities to promote specific reaction pathways. The synergy between metal and Lewis acid sites has been shown to be crucial in the conversion of furan derivatives. osti.gov

Recent advances in catalysis for furan derivatives include the development of catalysts for the production of 2,5-furandimethanol (B16202) from furfuryl alcohol using modified zeolite catalysts with Lewis acid active sites. google.com This highlights the potential for designing sophisticated catalytic systems for the targeted synthesis of furan-based alcohols like this compound.

Research Applications of 5 Methoxymethyl 2 Furanmethanol As a Chemical Building Block

Precursor in the Synthesis of Advanced Biomass-Derived Chemicals

Derived from the etherification and reduction of 5-hydroxymethylfurfural (B1680220) (HMF), which is produced from C6 sugars, 5-Methoxymethyl-2-furanmethanol is a key intermediate in the value chain of biomass conversion. Its utility stems from its ability to be transformed into a variety of other valuable furanic compounds.

One of the most researched applications of furan (B31954) derivatives is in the production of monomers for bio-based polymers, which can serve as sustainable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). This compound is a direct precursor to 5-methoxymethylfurfural (MMF) via oxidation. MMF, in turn, can be catalytically oxidized to 2,5-furandicarboxylic acid (FDCA). frontiersin.orgmdpi.comcsic.es

FDCA is a cornerstone bio-based monomer, recognized by the U.S. Department of Energy as a top value-added chemical from biomass. researchgate.net The polymerization of FDCA with diols (like ethylene (B1197577) glycol) yields polyethylene furanoate (PEF), a polyester (B1180765) with properties comparable or even superior to PET, including better gas barrier characteristics. csic.esnih.gov The conversion pathway from this compound to FDCA typically involves two main oxidation steps, as detailed in the table below. The initial alcohol is first oxidized to the aldehyde (MMF), which is then further oxidized to the dicarboxylic acid. frontiersin.orgmdpi.com

| Reaction Step | Starting Material | Intermediate/Product | Significance |

| Step 1: Oxidation | This compound | 5-Methoxymethylfurfural (MMF) | Creation of a stable, key platform intermediate. csic.esresearchgate.net |

| Step 2: Oxidation | 5-Methoxymethylfurfural (MMF) | 2,5-Furandicarboxylic acid (FDCA) | Production of a primary monomer for bio-based polyesters like PEF. mdpi.comcsic.es |

This interactive table outlines the synthetic route from this compound to the polymer monomer FDCA.

The search for renewable liquid fuels has identified furan derivatives as promising candidates. Alkoxymethyl furfurals, particularly 5-methoxymethylfurfural (MMF) and 5-ethoxymethylfurfural (EMF), are noted for their high energy density, stability, and suitable flow properties, making them potential diesel fuel additives or drop-in fuels. repec.org MMF, which can be synthesized from this compound, is considered a viable biofuel candidate. csic.esresearchgate.net It has a high boiling point and an energy density comparable to that of gasoline. researchgate.net

The conversion of biomass-derived carbohydrates into these advanced biofuels represents a significant step towards reducing reliance on fossil fuels. This compound serves as a stable, storable precursor that can be readily converted into the valuable MMF fuel component through a straightforward oxidation process.

The unique chemical structure of this compound makes it an excellent starting point for a range of fine chemicals and complex organic scaffolds. The furan core is a common motif in many specialty chemicals. By leveraging the reactivity of the hydroxyl and methoxy (B1213986) groups, a diverse library of derivatives can be accessed. For instance, processes analogous to those used for HMF can be applied. HMF can be converted into compounds like 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), and nitrogen-containing heterocycles such as 2,5-furandiamidine dihydrochloride. researchgate.nettue.nlrsc.org Applying these transformations to this compound and its derivatives would yield a new class of methoxy-substituted furanic fine chemicals with tailored properties for various applications.

Contribution to Biomass Valorization and Circular Economy Research

The use of this compound is intrinsically linked to the concepts of biomass valorization and the circular economy. It is produced from HMF, a platform chemical derived from the dehydration of renewable carbohydrates found in non-edible lignocellulosic biomass. csic.esnih.gov This positions it as a key player in creating value from agricultural residues and other bio-waste streams.

By serving as a building block for long-lasting materials (polymers) and high-value chemicals, it helps to displace fossil-fuel-based products, contributing to a more sustainable industrial ecosystem. mdpi.comnih.gov Research into the efficient, catalytic conversion of biomass to this compound and its subsequent upgrading to products like FDCA is a central theme in green chemistry, aiming to close the carbon loop and reduce the environmental footprint of the chemical industry. frontiersin.orgmdpi.com

Exploratory Research in Material Science for Novel Resin and Polymer Development

Furan resins, traditionally synthesized from furfuryl alcohol and furfural (B47365), are known for their exceptional thermal stability, low flammability, and high resistance to acids, bases, and other corrosive chemicals. wikipedia.orgtaylorandfrancis.com These properties make them valuable as binders in foundry sand castings, cements, and corrosion-resistant composites. atamanchemicals.com

This compound, as a substituted furfuryl alcohol, is being explored as a novel monomer for creating new furan-based resins and polymers. Through acid-catalyzed polycondensation, similar to the process for furfuryl alcohol, it can polymerize to form resins. wikipedia.org The presence of the methoxymethyl group is expected to impart distinct characteristics to the resulting polymer, such as increased flexibility or altered solubility, expanding the application range of furan-based thermosets. Research in this area includes the development of co-polymers with other monomers like formaldehyde (B43269) or phenol (B47542) to fine-tune the material properties for specific uses. wikipedia.orgdoaj.org

Investigation as a Precursor for Biologically Active Furan Derivatives in Chemical Biology Research

The furan nucleus is a common scaffold in a wide array of biologically active compounds, including many natural products and pharmaceuticals. orientjchem.org Research has shown that substituted furans can exhibit significant antibacterial, anticancer, and antiviral properties. orientjchem.orgnih.gov For example, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have demonstrated cytotoxicity against cancer cell lines. orientjchem.orgresearchgate.net Furthermore, studies on 5-substituted nucleoside analogues, including those with a 5-(hydroxymethyl) group, have revealed potent antiviral and antineoplastic activity. nih.gov

These findings establish a strong rationale for investigating this compound as a precursor for a new generation of biologically active molecules. The functional groups at the C2 and C5 positions provide ideal handles for synthetic modification, allowing chemists to create libraries of novel furan derivatives. The methoxymethyl group, in particular, offers a unique structural element that can be used to modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties like cell membrane permeability.

Q & A

Basic: What are the optimized synthetic routes for 5-Methoxymethyl-2-furanmethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthetic routes for furanmethanol derivatives typically involve multi-step strategies, such as:

- Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to introduce substituents on the furan ring .

- Reductive amination or hydroxymethylation to add functional groups like methoxymethyl or methanol moieties .

Key variables affecting yield include: - Catalyst selection : Palladium on carbon (Pd/C) improves reduction efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like aldehyde reduction .

Characterize intermediates via HPLC and NMR to track purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, 1100–1250 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₇H₁₀O₃) and fragmentation patterns .

- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Basic: How is this compound screened for biological activity in early-stage drug discovery?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Test against kinases or oxidoreductases using fluorogenic substrates (e.g., ATPase assays with malachite green) .

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cell-based assays :

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages .

- ADME profiling : Use Caco-2 monolayers for permeability and liver microsomes for metabolic stability .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to map electron density on the furan ring and substituents .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Validate predictions with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Advanced: How to resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

- Systematic benchmarking :

- Compare catalyst loadings (e.g., 1% vs. 5% Pd/C) and solvents (THF vs. EtOH) under identical conditions .

- Use design of experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .

- Analytical validation :

- Quantify byproducts (e.g., oxidized aldehydes) via GC-MS or LC-MS .

- Replicate disputed protocols with strict inert atmosphere control to exclude oxygen interference .

Advanced: What strategies enhance the stability of this compound under physiological conditions?

Methodological Answer:

- Prodrug design :

- Acetylate the hydroxymethyl group to reduce oxidation susceptibility .

- Formulation :

- Encapsulate in liposomes or cyclodextrins to shield reactive moieties .

- pH optimization :

- Buffer solutions (pH 7.4) minimize acid-catalyzed degradation .

Monitor stability via accelerated aging studies (40°C/75% RH) and UPLC quantification .

- Buffer solutions (pH 7.4) minimize acid-catalyzed degradation .

Advanced: How does this compound interact with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme kinetics :

- Inhibition assays :

- Test IC₅₀ values against probe substrates (e.g., midazolam for CYP3A4) .

- Structural insights :

Advanced: Can this compound be synthesized via green chemistry approaches?

Methodological Answer:

- Solvent-free reactions : Use ball milling or microwave irradiation to reduce solvent waste .

- Biocatalysis :

- Continuous flow systems :

- Optimize residence time and temperature in microreactors to improve atom economy .

- Renewable feedstocks :

Advanced: What structural modifications of this compound improve its pharmacokinetic profile?

Methodological Answer:

- Bioisosteric replacement :

- Replace methoxymethyl with trifluoromethyl to enhance metabolic stability .

- Scaffold hopping :

- Fuse with pyridine or indole rings to improve solubility and target affinity .

- Stereochemistry :

- Synthesize enantiomers via chiral catalysts (e.g., BINAP-Pd complexes) and compare PK in rodent models .

Advanced: How to assess the environmental impact of this compound in ecotoxicology studies?

Methodological Answer:

- Degradation studies :

- Track hydrolysis/photolysis rates in simulated sunlight (UV-Vis) and aqueous buffers .

- Toxicity assays :

- Daphnia magna acute toxicity (48-h LC₅₀) and algae growth inhibition tests .

- Bioaccumulation :

- QSAR modeling : Predict ecotoxicity endpoints using EPI Suite or TEST software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.